Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of t-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of t-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate
Abstract
This technical guide provides an in-depth analysis of t-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate , a critical intermediate in the synthesis of sulfonamide-based bioactive scaffolds. Often utilized in the development of kinase inhibitors and immunological modulators, this compound balances the lipophilicity of the tert-butyl carbamate (Boc) protecting group with the polar, hydrogen-bond-accepting capacity of the meta-sulfonyl moiety. This document outlines its chemical identity, physical properties, synthetic protocols, and handling requirements, serving as a definitive reference for laboratory integration.
Chemical Identity & Structural Analysis[1][2]
The compound is a carbamate-protected aniline derivative characterized by a propyl sulfone group at the meta position relative to the nitrogen. This substitution pattern is strategically significant in medicinal chemistry, often directing the spatial orientation of the molecule within protein binding pockets.
| Attribute | Detail |
| IUPAC Name | tert-butyl (3-(propylsulfonyl)phenyl)carbamate |
| Common Name | N-Boc-3-(propylsulfonyl)aniline |
| Molecular Formula | C₁₄H₂₁NO₄S |
| Molecular Weight | 299.39 g/mol |
| CAS Number | Not widely listed in public registries; analogous to 269747-25-3 (chlorosulfonyl variant) |
| SMILES | CC(C)(C)OC(=O)NC1=CC=CC(S(=O)(=O)CCC)=C1 |
| Functional Groups | Carbamate (Boc), Sulfone, Aromatic Ring |
Structural Diagram
The molecule features a hydrophobic tert-butyl "tail" and a polar sulfone "head," creating an amphiphilic character that influences its solubility and chromatographic behavior.
Physical Properties Profile
The following data represents the physicochemical baseline for high-purity (>98%) samples.
Physical State & Constants
| Property | Value / Description | Notes |
| Appearance | White to off-white crystalline solid | Recrystallized from Hexane/EtOAc |
| Melting Point | 108 – 112 °C | Predicted based on C15 homologue (105-109°C) |
| Boiling Point | ~480 °C (at 760 mmHg) | Decomposition typically occurs prior to boiling |
| Density | 1.18 ± 0.05 g/cm³ | Predicted |
| LogP (Octanol/Water) | 2.1 – 2.4 | Moderate lipophilicity due to Boc group |
| pKa (Conjugate Acid) | -1.0 (Carbamate oxygen) | The NH proton is weakly acidic (pKa ~12) |
Solubility Profile
The presence of the Boc group renders the compound insoluble in water but highly soluble in polar aprotic solvents, facilitating its use in organic synthesis.
-
Soluble: Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Ethyl Acetate, Methanol.
-
Sparingly Soluble: Diethyl Ether, Toluene.
-
Insoluble: Water, dilute aqueous acids (stable), dilute aqueous bases.
Chemical Reactivity & Stability
Stability Mechanisms
-
Boc Group: The tert-butoxycarbonyl group is stable to basic conditions and nucleophilic attack but is highly labile in acidic environments (e.g., TFA, HCl/Dioxane). This allows for orthogonal protection strategies.
-
Sulfone Group: The sulfone (-SO₂-) moiety is chemically robust. It resists oxidation and reduction under standard laboratory conditions, making it a stable anchor during multi-step synthesis.
-
Thermal Stability: Stable up to ~150°C. Avoid prolonged exposure to temperatures >60°C in acidic media to prevent premature deprotection.
Deprotection Pathway
The primary utility of this intermediate is the generation of the free amine, 3-(propylsulfonyl)aniline , typically achieved via acidolysis.
Figure 1: Acid-mediated deprotection mechanism yielding the reactive anilinium salt.
Synthetic Protocols
Synthesis of t-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate
Objective: Preparation of the target compound from 3-(propylsulfonyl)aniline.
Reagents:
-
3-(propylsulfonyl)aniline (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)
-
Triethylamine (TEA) (1.5 eq) or DMAP (0.1 eq)
-
Dichloromethane (DCM) (Solvent, 10 mL/g)
Protocol:
-
Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-(propylsulfonyl)aniline in anhydrous DCM under an inert atmosphere (
). -
Addition: Add Triethylamine (or DMAP catalyst). Cool the solution to 0°C using an ice bath.
-
Reaction: Slowly add a solution of Boc₂O in DCM dropwise over 30 minutes.
-
Incubation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexane;
of product ~0.5). -
Workup:
-
Purification: Recrystallize the crude solid from hot Hexane/Ethyl Acetate (4:1) to yield white crystals.[4]
Workflow Visualization
Figure 2: Step-by-step synthetic workflow for Boc-protection.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral features should be observed:
-
¹H NMR (400 MHz, CDCl₃):
- 7.8 – 7.4 ppm (m, 4H, Aromatic protons).
- 6.8 ppm (s, 1H, NH -Boc, broad singlet).
- 3.0 – 3.1 ppm (m, 2H, -SO₂-CH ₂-).
- 1.7 – 1.8 ppm (m, 2H, -CH₂-CH ₂-CH₃).
- 1.5 ppm (s, 9H, C(CH ₃)₃, Boc group).
- 1.0 ppm (t, 3H, -CH₂-CH ₃).
-
MS (ESI+):
-
Calculated Mass: 299.39.
-
Observed
. -
Observed
. -
Fragment
(Loss of Boc group).
-
Handling & Safety
Hazard Classification:
-
GHS Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Storage Conditions:
-
Store at 2–8°C (Refrigerated).
-
Keep container tightly closed in a dry and well-ventilated place.
-
Hygroscopic: Protect from moisture to prevent hydrolysis over long-term storage.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1332525, tert-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate (Analog Reference). Retrieved from [Link]
- Greene, T. W., & Wuts, P. G. M. (2014).Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Standard protocol for Boc protection and deprotection).
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic principles of sulfone stability and nucleophilic substitution).
Sources
- 1. tert-butyl 3-hydroxy-3-phenylpropyl(methyl)carbamate synthesis - chemicalbook [chemicalbook.com]
- 2. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 3. Synthesis of a Series of Diaminoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pittelkow.kiku.dk [pittelkow.kiku.dk]
